alpha-Methyltyramine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is primarily used in ophthalmology as a mydriatic agent to dilate the pupil for diagnostic purposes, particularly in the diagnosis of Horner’s syndrome . This compound is an indirectly acting sympathomimetic agent that causes the release of norepinephrine from adrenergic nerve terminals, resulting in pupil dilation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: alpha-Methyltyramine can be synthesized through several methods. One common route involves the hydroxylation of amphetamine. The process typically includes the following steps:

Nitration: Benzene is nitrated to form nitrobenzene.

Reduction: Nitrobenzene is reduced to aniline.

Acylation: Aniline is acylated to form acetanilide.

Bromination: Acetanilide is brominated to form p-bromoacetanilide.

Hydrolysis: p-Bromoacetanilide is hydrolyzed to form p-bromoaniline.

Amination: p-Bromoaniline undergoes amination to form p-bromoamphetamine.

Hydroxylation: p-Bromoamphetamine is hydroxylated to form hydroxyamphetamine.

Industrial Production Methods: Industrial production of hydroxyamphetamine involves similar steps but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as catalytic hydrogenation and continuous flow reactors to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions: alpha-Methyltyramine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: this compound can undergo electrophilic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Halogenated derivatives of hydroxyamphetamine.

Wissenschaftliche Forschungsanwendungen

alpha-Methyltyramine has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sympathomimetic agents.

Biology: Employed in studies of neurotransmitter release and uptake mechanisms.

Medicine: Utilized in diagnostic procedures for eye conditions, particularly Horner’s syndrome.

Industry: Applied in the development of new pharmaceuticals and diagnostic agents

Wirkmechanismus

alpha-Methyltyramine exerts its effects by stimulating the release of norepinephrine from adrenergic nerve terminals. This leads to the activation of adrenergic receptors, resulting in pupil dilation (mydriasis). The compound acts as an indirect sympathomimetic agent, meaning it does not directly activate adrenergic receptors but instead increases the availability of norepinephrine .

Vergleich Mit ähnlichen Verbindungen

Amphetamine: A central nervous system stimulant with a similar structure but lacks the hydroxyl group.

Methamphetamine: Similar to amphetamine but with an additional methyl group, leading to increased potency.

Ephedrine: A naturally occurring sympathomimetic amine with similar pharmacological effects but different chemical structure.

Phenylpropanolamine: Another sympathomimetic agent used as a decongestant

Uniqueness: alpha-Methyltyramine is unique due to its specific use in ophthalmology for diagnostic purposes. Its ability to cause pupil dilation without significant central nervous system stimulation makes it particularly valuable in medical diagnostics .

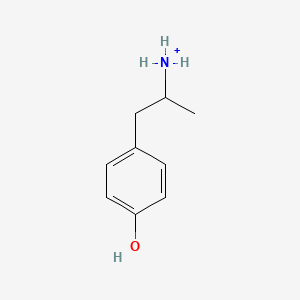

Eigenschaften

Molekularformel |

C9H14NO+ |

|---|---|

Molekulargewicht |

152.21 g/mol |

IUPAC-Name |

1-(4-hydroxyphenyl)propan-2-ylazanium |

InChI |

InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3/p+1 |

InChI-Schlüssel |

GIKNHHRFLCDOEU-UHFFFAOYSA-O |

Kanonische SMILES |

CC(CC1=CC=C(C=C1)O)[NH3+] |

Synonyme |

Hydrobromide, Hydroxyamphetamine Hydroxyamfetamine Hydroxyamphetamin Hydroxyamphetamine Hydroxyamphetamine Hydrobromide Hydroxyphenylisopropylamine Methyltyramine Norpholedrin Oxyamphetamine p Hydroxyamphetamine p-Hydroxyamphetamine para Hydroxyamphetamine para-Hydroxyamphetamine Paredrine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

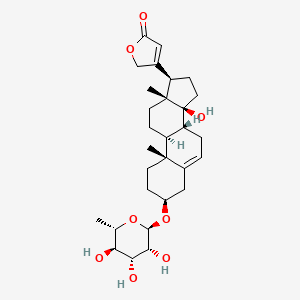

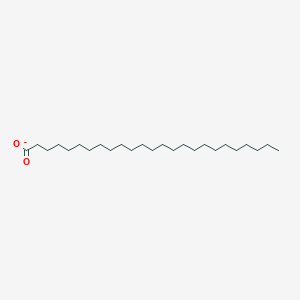

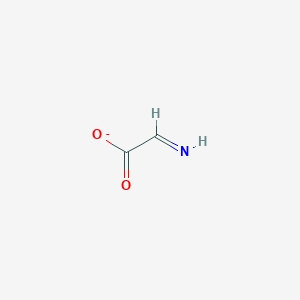

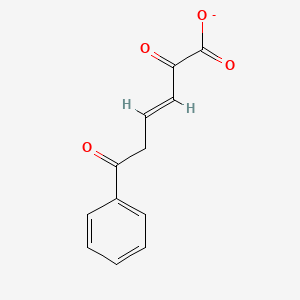

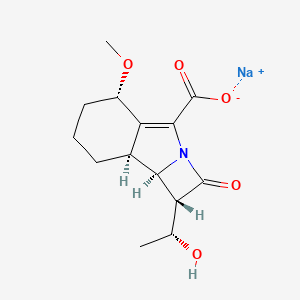

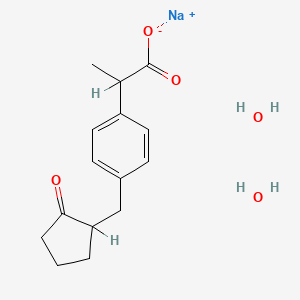

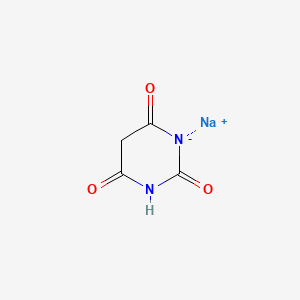

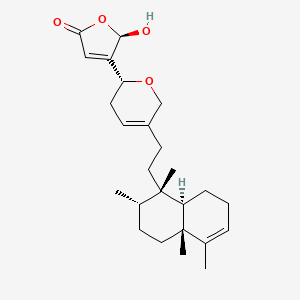

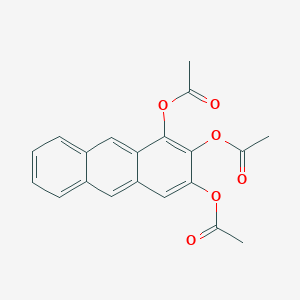

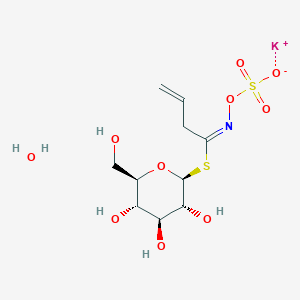

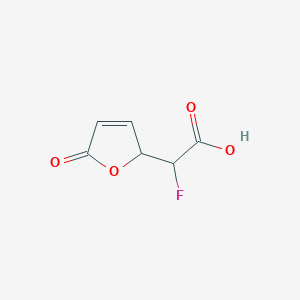

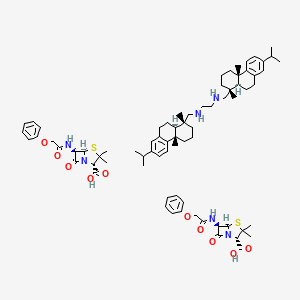

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-[[(2S,3R)-1-[(S)-2-(Benzoylamino)-6-guanidinohexanoyl]-3-methyl-4-[(Z)-ethylidene]-2-pyrrolidinyl]carbonylamino]-4-methylpentanoic acid](/img/structure/B1260897.png)

![4-(3,6-Dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1260904.png)